molecular formula C22H24I2O2 B8246585 3,3'-Diiodo-2,2'-dimethoxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene

3,3'-Diiodo-2,2'-dimethoxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene

Cat. No.: B8246585
M. Wt: 574.2 g/mol
InChI Key: NPYDHYBZZHRRPF-UHFFFAOYSA-N
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Description

3,3’-Diiodo-2,2’-dimethoxy-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthalene is a complex organic compound with the molecular formula C22H24I2O2 This compound is characterized by the presence of two iodine atoms and two methoxy groups attached to a binaphthalene core, which is partially hydrogenated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Diiodo-2,2’-dimethoxy-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthalene typically involves multiple steps of organic reactions. One common method involves the iodination of a precursor compound, such as 2,2’-dimethoxy-1,1’-binaphthalene, using iodine and an oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the selective introduction of iodine atoms at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,3’-Diiodo-2,2’-dimethoxy-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthalene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as dimethylformamide (DMF). Reaction conditions typically involve heating and stirring under an inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted binaphthalene derivatives, while oxidation reactions can produce quinones or other oxidized forms of the compound .

Scientific Research Applications

3,3’-Diiodo-2,2’-dimethoxy-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Diiodo-2,2’-dimethoxy-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthalene involves its interaction with molecular targets through its iodine and methoxy groups. These interactions can influence the compound’s reactivity and binding affinity to various substrates. The pathways involved may include electrophilic aromatic substitution and nucleophilic attack on the iodine atoms .

Comparison with Similar Compounds

Similar Compounds

    3,3’-Diiodo-2,2’-dimethoxy-1,1’-binaphthalene: Similar structure but lacks the hydrogenation of the naphthalene rings.

    3,3’-Diiodo-2,2’-dimethoxy-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthyl-2,2’-diol: Contains hydroxyl groups instead of methoxy groups.

Uniqueness

The unique combination of iodine and methoxy groups, along with the partially hydrogenated binaphthalene core, distinguishes 3,3’-Diiodo-2,2’-dimethoxy-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-binaphthalene from other similar compounds. This unique structure imparts specific chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

IUPAC Name

7-iodo-5-(3-iodo-2-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)-6-methoxy-1,2,3,4-tetrahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24I2O2/c1-25-21-17(23)11-13-7-3-5-9-15(13)19(21)20-16-10-6-4-8-14(16)12-18(24)22(20)26-2/h11-12H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYDHYBZZHRRPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCCCC2=C1C3=C4CCCCC4=CC(=C3OC)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24I2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,3'-Diiodo-2,2'-dimethoxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene
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3,3'-Diiodo-2,2'-dimethoxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene
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3,3'-Diiodo-2,2'-dimethoxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene
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3,3'-Diiodo-2,2'-dimethoxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene
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3,3'-Diiodo-2,2'-dimethoxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene
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3,3'-Diiodo-2,2'-dimethoxy-5,5',6,6',7,7',8,8'-octahydro-1,1'-binaphthalene

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